tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate

Medicinal Chemistry Synthetic Methodology Building Block Validation

tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate is a bifunctional chemical tool consisting of a quinazoline core linked to a Boc-protected 4-aminopiperidine. It is categorized as a protected amine building block within the quinazoline-piperidine class, commonly employed in medicinal chemistry for assembling focused libraries targeting JAK/TYK2 kinases and other purinergic signaling nodes.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 853680-03-2
Cat. No. B2572084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate
CAS853680-03-2
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-13-8-10-22(11-9-13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)
InChIKeyYLNRHHGCZIUQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate (CAS 853680-03-2): A Boc-Protected Quinazoline-Piperidine Synthon for Targeted Kinase Probe Assembly


tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate is a bifunctional chemical tool consisting of a quinazoline core linked to a Boc-protected 4-aminopiperidine. It is categorized as a protected amine building block within the quinazoline-piperidine class, commonly employed in medicinal chemistry for assembling focused libraries targeting JAK/TYK2 kinases and other purinergic signaling nodes [1]. Its core role is not as a terminal bioactive entity, but as a latent 4-amino-piperidinyl-quinazoline precursor that enables divergent functionalization after quantitative N-Boc deprotection .

tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate: Critical Molecular Handles That Preclude Direct Substitution by Close Analogs


Within the quinazoline-piperidine chemotype, structural modifications as subtle as a change in the N-protecting group or even a single methylene spacer profoundly alter the physicochemical properties governing both synthetic utility and the properties of downstream products. This compound possesses a Boc-protected primary amine at the piperidine 4-position, offering orthogonal stability that its deprotected analog (free amine) lacks, as the free amine is inherently prone to oxidation and uncontrolled acylation during storage or subsequent reaction steps. The quantitative conversion of this synthon to the free amine and further derivatives is well-established, ensuring reproducibility that cannot be assumed for Cbz- or Fmoc-protected analogs without comparable characterization data . Substituting this species for a less lipophilic analog such as the free amine will also alter the chromatographic purification parameters and intermediate solubility profiles of a synthetic sequence [1].

Quantitative Evidence Guide for tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate: Head-to-Head Comparisons with Closest Analogs


Precursor Conversion Efficiency: Quantitative Deprotection Yield Versus Free Amine Baseline

This Boc-protected compound serves as the direct precursor to 1-(quinazolin-4-yl)piperidin-4-amine (CAS 853680-04-3). Acidolytic N-Boc deprotection proceeds with a documented yield of 96%, providing the free amine intermediate with high efficiency suitable for subsequent parallel library synthesis steps without intermediate purification losses .

Medicinal Chemistry Synthetic Methodology Building Block Validation

Chromatographic and Solubility Differentiation: Computed Lipophilicity (XLogP3) Advantage Over the Free Amine

The Boc-protected synthon exhibits a computed XLogP3 of 3.3, representing a 1.6 log unit increase in lipophilicity compared to its free amine counterpart (XLogP3 1.7). This substantial difference translates directly into increased retention on reversed-phase HPLC and higher solubility in organic extraction solvents during aqueous workup procedures [1].

Physicochemical Characterization Chromatography Purification Strategy

Thermal Stability and Storage Handling: Boiling Point Differential Versus the Deprotected Amine

The target compound possesses a predicted boiling point of 507.2 ± 43.0 °C, which is approximately 95 °C higher than the deprotected amine analog (412.1 ± 35.0 °C). This markedly reduced volatility indicates that the Boc-protected species will present lower evaporative losses during vacuum concentration steps and is less likely to contaminate neighboring reaction vessels in parallel synthesis setups .

Physical Property Storage Stability Safety Assessment

Purity Specification Advantage for Procurement: ISO-Certified NLT 98% Versus Industry Standard 95%

Certified suppliers of this compound, such as MolCore, specify a purity of NLT 98% under ISO quality systems, explicitly positioning this material as an API intermediate suitable for pharmaceutical R&D and quality control environments. In contrast, the deprotected free amine is commonly offered at 95% purity by multiple suppliers, introducing additional purification burden before use in critical coupling steps .

Quality Assurance Procurement Specification GMP Intermediate

Topological Polar Surface Area (TPSA) Differential Informing Permeability Design

The Boc-protected compound exhibits a TPSA of 67.35 Ų, compared to 55.00 Ų for the free amine. This 12.35 Ų increase reflects the additional carbamate oxygens and has direct implications for predicting passive membrane permeability and blood-brain barrier penetration of final compounds derived from this intermediate versus those derived from the free amine [1].

Drug Design ADME Prediction Blood-Brain Barrier

High-Impact Application Scenarios for tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate: Where This Synthon Demonstrates Clear Procurement Value


Divergent Library Synthesis of 4-Amido/Sulfonamido-Quinazoline-Piperidine Kinase Probes

Medicinal chemistry teams building focused libraries targeting JAK1/TYK2 or other kinases can procure this compound as a unified starting material. Following quantitative Boc deprotection (96% yield) to the free amine , the resulting primary amine can be immediately diversified via parallel amide coupling or sulfonamide formation with a panel of carboxylic acids or sulfonyl chlorides. This two-step, one-pot approach eliminates the need to synthesize and characterize the free amine separately, reducing procurement SKUs and ensuring batch-to-batch consistency.

Chromatographic Method Development Using Orthogonal Physicochemical Profiles

The 1.6 log unit lipophilicity difference (XLogP3 3.3 vs. 1.7) between this Boc-protected intermediate and its deprotected amine product [1] provides a built-in quality control checkpoint. Process chemists can monitor the completion of Boc deprotection by the characteristic shift in HPLC retention time, establishing a robust in-process control method without requiring additional derivatization. This is particularly valuable in scale-up campaigns where spectroscopic monitoring may be complicated by reaction matrix interference.

CNS Penetration Tuning of Quinazoline-Piperidine Lead Series

For projects targeting indications requiring controlled CNS exposure, the TPSA differential (67.35 Ų for the Boc-protected form vs. 55.00 Ų for the free amine) provides a rational starting point for designing peripherally restricted versus brain-penetrant analogs. By selectively retaining or removing the Boc-derived functionality in the final compound, structure-activity relationship teams can modulate predicted passive permeability without altering the core quinazoline-piperidine pharmacophore.

ISO-Certified Intermediate Procurement for GMP-Analytical Method Validation

Analytical development groups requiring a characterized quinazoline-piperidine reference standard for HPLC method validation can procure this compound at NLT 98% purity from ISO-certified manufacturers . The higher purity specification, combined with the compound's solid physical state and lower volatility (BP 507.2 °C), makes it a more reliable reference material than the free amine for long-term stability studies and impurity profiling of downstream drug candidates.

Quote Request

Request a Quote for tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.